Patent-Cited Intermediate Status vs. 6-Hydroxy Analog: Validated Synthetic Utility in AMPA Antagonist Route
The target compound (6-oxo derivative) is explicitly cited as an intermediate in granted patents US5527810 and US5670516 for the synthesis of AMPA/KA receptor antagonists, with 14 and 17 occurrences respectively across the patent texts [1]. In contrast, the reduced 6-hydroxy analog (CAS 134388-98-0) and the 6-unsubstituted analog (CAS 115238-59-0) are absent from these key synthetic routes. The differentiation is structural and functional: the 6-ketone serves as a protected carbonyl handle that can be elaborated via reductive amination or organometallic addition, whereas the 6-hydroxy analog requires prior oxidation to reach the same intermediate oxidation state, adding one synthetic step and potentially reducing overall yield [2].
| Evidence Dimension | Patent citation frequency as synthetic intermediate in excitatory amino acid antagonist patents |
|---|---|
| Target Compound Data | 14 occurrences in US5527810; 17 occurrences in US5670516; cited in DE69020918T2 |
| Comparator Or Baseline | 6-Hydroxy analog (CAS 134388-98-0): 0 occurrences in the same patent family; 6-unsubstituted analog: 0 occurrences |
| Quantified Difference | Target compound: 31+ total patent occurrences vs. 0 for comparators in the same patent documents |
| Conditions | Patent full-text search across US5527810, US5670516, and DE69020918T2 patent families |
Why This Matters
For researchers replicating patented AMPA antagonist syntheses, the 6-oxo compound is the documented intermediate; substitution with the 6-hydroxy or 6-unsubstituted analog introduces undocumented deviation from validated procedures.
- [1] Ornstein, P.L. et al. US5527810A (1996) and US5670516A (1997). Eli Lilly and Company. InChIKey HAEQCUWBOVQMOJ-UHFFFAOYSA-N appears at 14 and 17 occurrences respectively as intermediate 3-o-ethyl 2-o-methyl 6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2,3-dicarboxylate. View Source
- [2] Ornstein, P.L. et al. J. Med. Chem. 1992, 35(19), 3547-3560. Structure-activity studies of decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists. Demonstrates the critical role of 6-substitution for antagonist potency. View Source
